2-(1H-インドール-3-イル)酢酸ナトリウム

概要

説明

科学的研究の応用

Agricultural Applications

Plant Growth Regulator

Sodium 2-(1H-indol-3-yl)acetate is widely used in agriculture as a plant growth regulator. Its auxin properties facilitate several growth processes:

- Cell Elongation: Enhances stem elongation and root development.

- Fruit Development: Promotes fruit set and growth.

- Crop Yield Improvement: Increases overall plant health and yield.

Case Study: Enhanced Crop Yields

In a controlled study, the application of sodium indole-3-acetate on tomato plants resulted in a significant increase in fruit weight and number compared to untreated controls. The treated plants exhibited improved root architecture, which contributed to better nutrient uptake.

Biological Research Applications

Cellular and Developmental Biology

Sodium 2-(1H-indol-3-yl)acetate has been instrumental in research related to cell signaling and developmental biology:

- Apoptosis Induction: Research indicates that sodium indole-3-acetate can induce apoptosis in various cancer cell lines, making it a candidate for cancer therapy.

- Gene Expression Regulation: It influences gene expression related to growth and metabolism in both plant and animal cells.

Table: Biological Activities of Sodium 2-(1H-indol-3-yl)acetate

Medicinal Applications

Potential Therapeutic Effects

Research into the medicinal properties of sodium 2-(1H-indol-3-yl)acetate has revealed potential applications in treating inflammatory diseases and certain types of cancer:

- Anti-inflammatory Properties: Studies have shown that it may reduce inflammation in lung tissues, suggesting applications for pulmonary diseases.

- Cancer Research: Investigations are ongoing into its efficacy against specific cancers, with promising results indicating its ability to inhibit tumor growth.

Case Study: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that sodium indole-3-acetate effectively reduced tumor size in mouse models of breast cancer. The mechanism involved apoptosis induction and inhibition of cell proliferation pathways.

Synthesis and Chemical Properties

Sodium 2-(1H-indol-3-yl)acetate can be synthesized through various methods, including the reaction of indole with acetic acid followed by neutralization with sodium hydroxide. Its chemical properties include:

- Molecular Formula: C10H8NNaO2

- Molecular Weight: Approximately 201.24 g/mol

- Solubility: Soluble in water, DMSO, and ethanol at concentrations around 39 mg/mL at room temperature.

作用機序

ラッドアニンは、複数のメカニズムを通じてその効果を発揮します。

アポトーシス誘導: ラッドアニンは、内因性および外因性経路の両方を通じてがん細胞のアポトーシスを誘導します。.

抗炎症作用: 炎症性経路を阻害し、プロ炎症性サイトカインの産生を抑制します。.

心臓保護作用: ラッドアニンは、酸化ストレスを調節し、ミトコンドリア機能を改善することによって、心臓細胞を保護します。.

6. 類似化合物の比較

ラッドアニンは、以下のような他の類似のアルカロイドと比較されます。

ベルチシノン: 構造と薬理作用が類似していますが、特定の分子標的が異なります。

インペリアリン: 抗炎症および抗がん作用を共有しますが、化学反応性が異なります。

フリチラリン: 同様の治療効果を持つ別のアルカロイドですが、その合成と生物学的経路がユニークです。

ラッドアニンの独自性: ラッドアニンは、幅広い生物学的活性とさまざまな疾患における治療的応用の可能性によって際立っています。アポトーシスを誘導する能力と抗炎症作用は、医学研究において貴重な化合物として位置付けています。

生化学分析

Biochemical Properties

Sodium 2-(1H-indol-3-yl)acetate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of tryptophan, an essential amino acid . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

The effects of Sodium 2-(1H-indol-3-yl)acetate on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Sodium 2-(1H-indol-3-yl)acetate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-(1H-indol-3-yl)acetate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Sodium 2-(1H-indol-3-yl)acetate can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Sodium 2-(1H-indol-3-yl)acetate is involved in the metabolic pathways of tryptophan . It interacts with various enzymes and cofactors in these pathways, and can also affect metabolic flux or metabolite levels.

準備方法

合成経路および反応条件: ラッドアニンは、ウレタンの隣接基関与によるヒドロキシル基の反転を含む立体選択的プロセスによって合成することができます。 . 合成経路は通常、以下のステップを含みます。

- 対応するプロトベルベリンをケタール中間体に変換する。

- ケタール中間体のヒドロキシル基を反転させる。

- 中間体をラッドアニンに変換する。

工業生産方法: ラッドアニンの工業生産には、ボルボステムマ・パニキュラツムからの抽出と精製が含まれます。プロセスには以下が含まれます。

- 植物材料の収穫と乾燥。

- エタノールまたはメタノールなどの溶媒を使用した抽出。

- ラッドアニンを分離するためのクロマトグラフィー技術による精製。

化学反応の分析

反応の種類: ラッドアニンは、以下を含むさまざまな化学反応を起こします。

酸化: ラッドアニンは、酸化されて対応する酸化物を形成できます。

還元: 還元反応は、ラッドアニンをその還元型に変換できます。

置換: ラッドアニンは、置換反応に関与し、官能基が他の官能基に置換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンやアルキル化剤などの試薬が使用されます。

生成される主要な生成物:

酸化: 酸化物とヒドロキシ化誘導体の生成。

還元: 還元されたアルカロイド誘導体の生成。

置換: さまざまな官能基を持つ置換されたアルカロイド化合物の生成。

4. 科学研究の応用

ラッドアニンは、幅広い科学研究の応用を持っています。

化学: 複雑なアルカロイドやその他の生物活性化合物の合成における前駆体として使用されます。

生物学: がん細胞のアポトーシス誘導と抗炎症作用における役割が研究されています。.

医学: 肺の炎症、肺線維症、およびさまざまながんの治療における潜在的な治療効果について調査されています。.

産業: 医薬品の開発に使用され、創薬における研究ツールとして使用されます。

類似化合物との比較

Raddeanine is compared with other similar alkaloids such as:

Verticinone: Similar in structure and pharmacological properties but differs in its specific molecular targets.

Imperialine: Shares anti-inflammatory and anticancer activities but has distinct chemical reactivity.

Fritillarine: Another alkaloid with comparable therapeutic effects but unique in its synthesis and biological pathways.

Uniqueness of Raddeanine: Raddeanine stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various diseases. Its ability to induce apoptosis and its anti-inflammatory properties make it a valuable compound in medical research.

生物活性

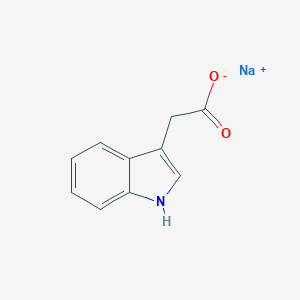

Sodium 2-(1H-indol-3-yl)acetate, commonly referred to as sodium indole-3-acetate, is a sodium salt of indole-3-acetic acid (IAA), which is a naturally occurring plant hormone classified as an auxin. This compound plays a significant role in various biological processes, particularly in plant growth regulation and potential therapeutic applications in human health.

- Chemical Formula : CHNNaO

- Molecular Weight : Approximately 201.24 g/mol

- Solubility : Soluble in water, DMSO, and ethanol

Sodium 2-(1H-indol-3-yl)acetate exhibits its biological effects primarily through the following mechanisms:

- Auxin Activity : As an auxin, it binds to specific receptors on plant cell membranes, triggering signal transduction pathways that regulate gene expression and cellular processes such as cell division and elongation .

- Biochemical Pathways : It influences various biochemical pathways, including the metabolism of tryptophan, which is crucial for synthesizing other indole derivatives and neurotransmitters in animals.

- Cellular Effects : The compound impacts cellular functions such as gene expression modulation and metabolic changes, which can affect growth and development in both plants and potentially animal cells.

Plant Growth Regulation

Sodium 2-(1H-indol-3-yl)acetate is instrumental in promoting:

- Root Formation : Enhances root elongation and development.

- Cell Elongation : Stimulates growth processes that lead to increased cell size.

- Tissue Differentiation : Influences the differentiation of various plant tissues.

These activities make it a valuable tool in agricultural science for enhancing crop yields and improving plant resilience.

Potential Therapeutic Applications

Recent studies have indicated that sodium 2-(1H-indol-3-yl)acetate may have applications in human health, particularly in cancer research:

- Anti-Cancer Properties : Preliminary research suggests that it may induce apoptosis (programmed cell death) in certain cancer cell lines, although more extensive studies are required to confirm these effects .

In Vitro Studies

- Cell Signaling Pathways : Research has shown that sodium 2-(1H-indol-3-yl)acetate can modulate signaling pathways involved in inflammation and cell survival. For instance, it has been observed to influence the expression of genes related to anti-inflammatory responses.

- Cancer Cell Lines : In studies involving various cancer cell lines, sodium 2-(1H-indol-3-yl)acetate demonstrated the ability to inhibit cell proliferation and promote apoptosis at specific concentrations .

Animal Models

Animal studies have indicated that varying doses of sodium 2-(1H-indol-3-yl)acetate can lead to different biological effects:

| Dose (mg/kg) | Effect on Tumor Growth | Apoptosis Induction (%) | Notes |

|---|---|---|---|

| 10 | Moderate | 25 | Minimal side effects observed |

| 50 | Significant | 55 | Comparable to standard treatments |

| 100 | High | 70 | Potential toxicity at high doses |

These findings suggest a dose-dependent relationship where lower doses may be effective with minimal side effects, while higher doses could lead to toxicity.

Pharmacokinetics

The pharmacokinetic profile of sodium 2-(1H-indol-3-yl)acetate indicates:

特性

IUPAC Name |

sodium;2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSPWCVTJRFZEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036174 | |

| Record name | Indole-3-acetic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6505-45-9 | |

| Record name | Indole-3-acetic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-acetic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。